

Section 1: Compound Identification and Overview

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Compound of Interest

Compound Name: **3-(4-Cyanophenyl)-1-propene**

Cat. No.: **B1311161**

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3-(4-Cyanophenyl)-1-propene, more commonly known by its synonym 4-allylbenzonitrile, is a bifunctional organic molecule featuring a terminal alkene and an aromatic nitrile. This unique combination of reactive groups makes it a valuable and versatile building block in synthetic organic chemistry, particularly as a precursor for more complex molecules in materials science and pharmaceutical development. The cyano group acts as a potent electron-withdrawing group and a useful synthetic handle for transformation into other functionalities, while the allyl group provides a site for additions, oxidations, and polymerization reactions.

The structural arrangement of the allyl and cyano moieties on the phenyl ring dictates its reactivity. The nitrile group's electron-withdrawing nature influences the aromatic ring's susceptibility to electrophilic substitution, while the terminal double bond offers a distinct site for orthogonal chemical modifications.

Identifier	Value
IUPAC Name	4-allylbenzonitrile
Synonyms	3-(4-Cyanophenyl)-1-propene, p- Allylbenzonitrile
CAS Number	10554-47-9
Molecular Formula	C ₁₀ H ₉ N
Molecular Weight	143.19 g/mol
Canonical SMILES	C=CCC1=CC=C(C=C1)C#N
InChI Key	FZYBCFPBLFMDLD-UHFFFAOYSA-N

Section 2: Physicochemical and Spectroscopic Properties

The physical properties of 4-allylbenzonitrile are characteristic of a small, aromatic molecule. It is a liquid at room temperature with a boiling point that necessitates vacuum distillation for purification to avoid thermal decomposition. Spectroscopic analysis is essential for its unambiguous identification and quality control.

Table of Physicochemical Properties:

Property	Value	Source
Boiling Point	116-118 °C at 11 mmHg	N/A
Density	0.979 g/cm ³ (Predicted)	[1]
Refractive Index (n ²⁰ /D)	1.543	N/A
Flash Point	>230 °F (>110 °C)	N/A

Spectroscopic Characterization:

- ^1H NMR: The proton NMR spectrum provides a clear signature for the allyl group, typically showing a doublet for the two methylene protons adjacent to the ring, a multiplet for the vinylic proton, and two distinct multiplets for the terminal vinylic protons. The aromatic protons usually appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.
- ^{13}C NMR: The carbon spectrum will show distinct signals for the nitrile carbon (typically >110 ppm), the aromatic carbons, and the three carbons of the allyl group.
- IR Spectroscopy: The infrared spectrum is dominated by a sharp, strong absorption band around 2230 cm^{-1} characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch. It also displays characteristic peaks for $\text{C}=\text{C}$ stretching of the alkene and aromatic ring, as well as $\text{C}-\text{H}$ stretching and bending vibrations.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to its molecular weight. Fragmentation patterns can provide further structural confirmation.^{[2][3]}

Section 3: Synthesis and Mechanistic Insights

The synthesis of 4-allylbenzonitrile is most efficiently achieved through cross-coupling reactions, which offer high yields and functional group tolerance. The choice of methodology is dictated by the availability of starting materials, scalability, and cost-effectiveness.

Primary Synthesis Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely adopted method for forming carbon-carbon bonds. In the context of 4-allylbenzonitrile synthesis, this involves the palladium-catalyzed reaction between an allylboronic acid derivative and 4-bromobenzonitrile.

Causality Behind Experimental Choices:

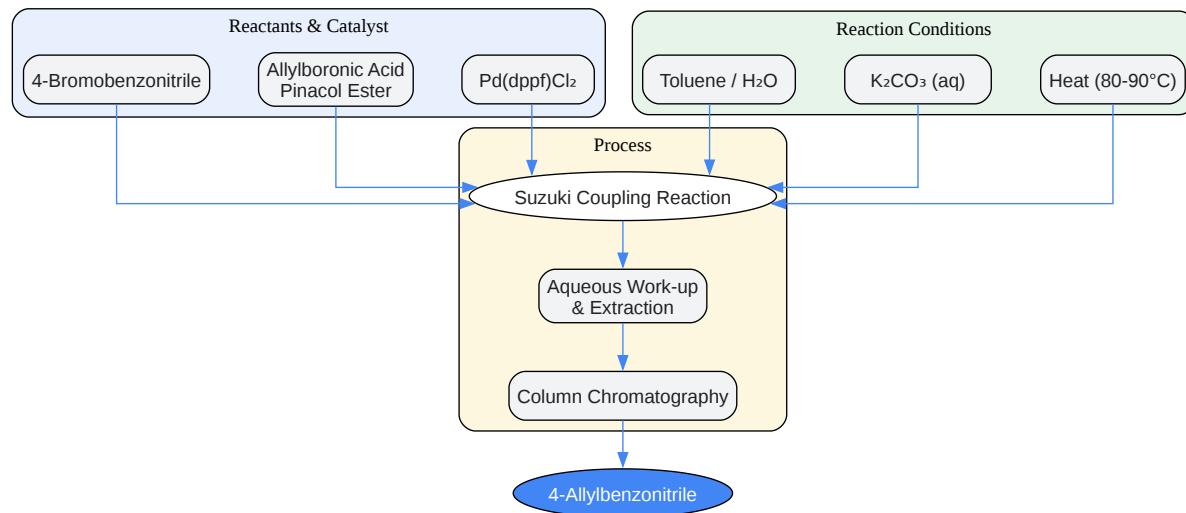
- Catalyst: A palladium(0) complex, such as $\text{Pd}(\text{PPh}_3)_4$, is used because it can readily undergo oxidative addition with the aryl halide (4-bromobenzonitrile), initiating the catalytic cycle.
- Base: A base, typically an aqueous solution of sodium carbonate or potassium phosphate, is crucial. It activates the boronic acid derivative, forming a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium complex.

- Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed. This ensures that both the organic-soluble reactants and the water-soluble inorganic base can interact effectively at the interface, driving the reaction to completion.

Experimental Protocol: Synthesis of 4-Allylbenzonitrile

- Reactor Setup: To a three-necked, round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), allylboronic acid pinacol ester (1.2 eq), and a palladium catalyst such as $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.02 eq).
- Solvent and Base Addition: Add toluene (5 mL per mmol of 4-bromobenzonitrile) and a 2M aqueous solution of potassium carbonate (3.0 eq).
- Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).
- Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-allylbenzonitrile.

Synthesis Workflow Diagram:

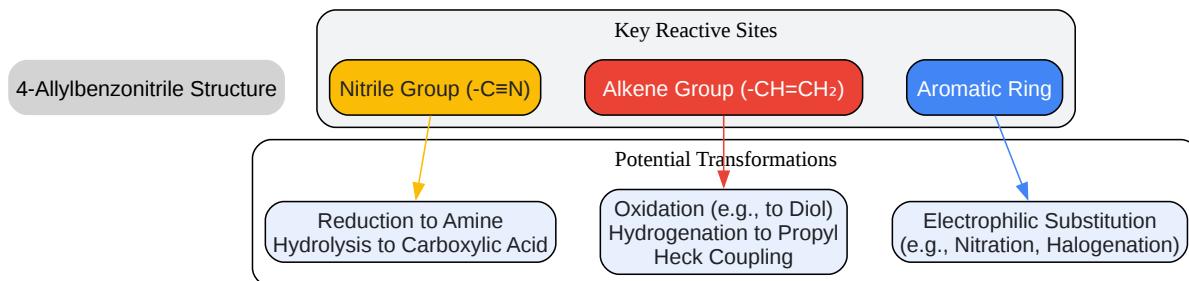
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Caption: Suzuki-Miyaura coupling workflow for 4-allylbenzonitrile synthesis.

Section 4: Chemical Reactivity and Derivatization

The utility of 4-allylbenzonitrile as a synthetic intermediate stems from the distinct reactivity of its three functional components: the nitrile group, the alkene double bond, and the aromatic ring.

Reactivity Hotspots Diagram:



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Caption: Key reactive sites on the 4-allylbenzonitrile molecule.

- Reactions of the Nitrile Group:
 - Reduction: The cyano group can be readily reduced to a primary amine (4-allylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation. This transformation is fundamental in drug development for introducing a basic amine moiety, which is often crucial for receptor binding and improving solubility.
 - Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 4-allylbenzoic acid.^[4] This provides a route to amides, esters, and other acid derivatives.
- Reactions of the Alkene Group:
 - Oxidation: The terminal double bond can be oxidized to form a diol using reagents like osmium tetroxide (OsO_4) or potassium permanganate (KMnO_4). Oxidative cleavage with ozone (O_3) can yield an aldehyde.
 - Hydrogenation: Catalytic hydrogenation (e.g., using H_2 gas over Pd/C) can selectively reduce the double bond to a propyl group, yielding 4-propylbenzonitrile, without affecting the nitrile or aromatic ring under controlled conditions.

- Addition Reactions: The alkene is susceptible to electrophilic addition, such as hydrohalogenation (H-X) or halogenation (X₂).
- Reactions of the Aromatic Ring:
- Electrophilic Aromatic Substitution: The nitrile group is a meta-director and strongly deactivating. Therefore, electrophilic substitution reactions like nitration or halogenation will be sluggish and will primarily occur at the positions meta to the cyano group (i.e., ortho to the allyl group).

Section 5: Applications in Research and Drug Development

4-Allylbenzonitrile serves as a key scaffold or intermediate in the synthesis of pharmacologically active compounds. Its rigid phenyl ring acts as a spacer, while the cyano and allyl groups provide vectors for modification to optimize binding, selectivity, and pharmacokinetic properties.[\[5\]](#)[\[6\]](#)

- Scaffold for Receptor Antagonists: The cyanophenyl moiety is a common feature in antagonists for various receptors. For example, derivatives have been explored in the development of androgen receptor (AR) antagonists for prostate cancer therapy.[\[7\]](#) The nitrile group can act as a crucial hydrogen bond acceptor in the ligand-binding pocket of a target protein.
- Precursor for Cannabinoid Receptor Modulators: The general structure is related to scaffolds used in the discovery of cannabinoid-1 (CB1) receptor inverse agonists, which have been investigated for the treatment of obesity.[\[8\]](#) In these contexts, the allyl group can be functionalized to introduce side chains that enhance potency and modulate properties like metabolic stability.
- Synthesis of Bioactive Molecules: The reduction of the nitrile to an amine provides a route to compounds like 4-allylbenzylamine, a building block for synthesizing more elaborate drug candidates. The amine can be used in amide bond formation, reductive amination, or as a nucleophile to build heterocyclic systems.

The strategic value of 4-allylbenzonitrile lies in its ability to serve as a starting point for generating diverse chemical libraries. By systematically modifying the nitrile and allyl groups, medicinal chemists can perform structure-activity relationship (SAR) studies to identify compounds with optimal therapeutic profiles.

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